molecular formula C18H15IN2O2 B13099614 2,4-Bis(benzyloxy)-5-iodopyrimidine

2,4-Bis(benzyloxy)-5-iodopyrimidine

Cat. No.: B13099614
M. Wt: 418.2 g/mol
InChI Key: WREPRUXXZMDDCA-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-5-iodopyrimidine is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and an iodine atom at the 5 position on a pyrimidine ring. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-5-iodopyrimidine typically involves a multi-step process. One common method includes the iodination of 2,4-Bis(benzyloxy)pyrimidine. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(benzyloxy)-5-iodopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include azido or cyano derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.

Scientific Research Applications

2,4-Bis(benzyloxy)-5-iodopyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(benzyloxy)-5-iodopyrimidine involves its interaction with molecular targets such as HSP90. The compound binds to the N-terminal domain of HSP90, inhibiting its chaperone activity. This leads to the degradation of client proteins like AKT and ERK, which are crucial for cancer cell survival and proliferation . The inhibition of HSP90 disrupts multiple signaling pathways, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2,4-Bis(benzyloxy)-5-bromopyrimidine
  • 2,4-Bis(benzyloxy)-5-chloropyrimidine
  • 2,4-Bis(benzyloxy)-5-fluoropyrimidine

Comparison:

  • Uniqueness: The presence of the iodine atom in 2,4-Bis(benzyloxy)-5-iodopyrimidine provides unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.
  • Reactivity: The iodine derivative is more versatile in cross-coupling reactions, allowing for the synthesis of a wider range of biaryl compounds.
  • Biological Activity: The iodine-containing compound may exhibit different biological activities due to its distinct electronic and steric properties.

Properties

Molecular Formula

C18H15IN2O2

Molecular Weight

418.2 g/mol

IUPAC Name

5-iodo-2,4-bis(phenylmethoxy)pyrimidine

InChI

InChI=1S/C18H15IN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2

InChI Key

WREPRUXXZMDDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2I)OCC3=CC=CC=C3

Origin of Product

United States

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